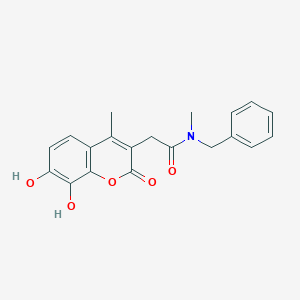![molecular formula C27H27NO5 B264419 N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide, also known as TFMA, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and transcription. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell signaling pathways. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to modulate the activity of ion channels such as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to reduce inflammation, which is involved in a variety of diseases such as arthritis and cardiovascular disease. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to modulate neurotransmitter release, which is involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been extensively studied, and its effects have been well-characterized. However, there are also some limitations to using N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in lab experiments. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is a relatively complex molecule, which can make it difficult to study its effects in isolation. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has not been extensively tested in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide. One area of focus could be on further characterizing its mechanism of action, particularly with regard to its effects on ion channels. Additionally, studies could investigate the potential use of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in combination with other compounds, such as chemotherapy drugs or other neuroprotective agents. Finally, studies could investigate the potential use of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in vivo, particularly in animal models of disease.
Méthodes De Synthèse
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can be synthesized using a multistep process that involves the reaction of 7-hydroxy-4-methylcoumarin with 2,4-pentanedione to form a furocoumarin intermediate. This intermediate is then reacted with furfurylamine and acetic anhydride to form N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide.
Applications De Recherche Scientifique
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have anti-cancer properties, with studies demonstrating that it can inhibit the growth and proliferation of cancer cells. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to have neuroprotective effects, with studies suggesting that it may be able to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have cardioprotective effects, with studies suggesting that it may be able to protect the heart from damage caused by ischemia/reperfusion injury.
Propriétés
Nom du produit |
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide |
|---|---|
Formule moléculaire |
C27H27NO5 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-(oxolan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C27H27NO5/c1-15-20-12-22-24(18-8-5-4-6-9-18)17(3)32-26(22)16(2)25(20)33-27(30)21(15)13-23(29)28-14-19-10-7-11-31-19/h4-6,8-9,12,19H,7,10-11,13-14H2,1-3H3,(H,28,29) |
Clé InChI |
PBWNCVITPIMNKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C4=CC=CC=C4)CC(=O)NCC5CCCO5 |
SMILES canonique |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)NCC5CCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B264337.png)
![3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264349.png)
![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264367.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)